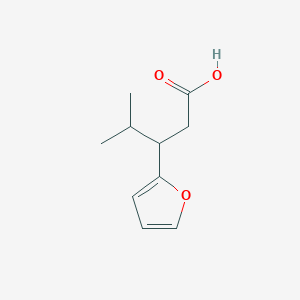

3-Furan-2-yl-4-methyl-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Furan-2-yl-4-methyl-pentanoic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a pentanoic acid chain. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Mécanisme D'action

- Furan derivatives have been explored for their therapeutic efficacy, including antibacterial, antifungal, and antiviral properties . Identifying specific targets would require further research.

- One possible mechanism involves transmetalation in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organotrifluoroborates) transfer nucleophilic organic groups to palladium, forming new carbon–carbon bonds .

- Cellular effects are diverse due to the furan scaffold:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-yl-4-methyl-pentanoic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-furylcarbinol with methyl iodide in the presence of a base, followed by oxidation to form the desired acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-Furan-2-yl-4-methyl-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

3-Furan-2-yl-4-methyl-pentanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its furan ring structure allows it to participate in various organic reactions, including cross-coupling reactions such as Suzuki–Miyaura coupling, where it can act as a nucleophile.

Reagent in Chemical Reactions

This compound is utilized as a reagent in several organic synthesis pathways. Its reactivity can be harnessed to develop new materials or pharmaceuticals through functionalization and derivatization processes.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values range from 2 to 4 µg/mL for various bacterial strains, highlighting its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2 | Multidrug-resistant strain |

| Enterococcus faecalis | 4 | Commonly tested strain |

| Streptococcus pneumoniae | 3 | Notable for respiratory infections |

Anti-inflammatory and Antifungal Activities

In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory applications and antifungal activities against various strains of fungi, including Candida albicans and Aspergillus niger. Studies have indicated a concentration-dependent effect on fungal growth inhibition .

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound. Its unique structure may contribute to the development of new drugs targeting bacterial infections or inflammatory diseases. The compound's ability to inhibit bacterial growth positions it as a candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its applications extend to the production of agrochemicals and other fine chemicals where specific reactivity is required.

Case Studies

-

Antibacterial Evaluation Study

A study conducted on various synthesized derivatives of furan compounds demonstrated that those containing the furan ring exhibited substantial antibacterial activity against multidrug-resistant strains. The research highlighted the potential of this compound as a scaffold for developing new antibacterial agents . -

Synthesis and Characterization Research

Research on synthesizing derivatives from furan compounds revealed that modifications to the furan ring could enhance biological activity. The study provided insights into optimizing synthesis routes and evaluating biological efficacy, paving the way for future applications of this compound in medicinal chemistry .

Comparaison Avec Des Composés Similaires

3-Furan-2-yl-4-methyl-pentanoic acid can be compared with other furan derivatives, such as:

2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.

Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.

Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.

The uniqueness of this compound lies in its specific structure, which combines a furan ring with a pentanoic acid chain, providing distinct chemical and biological properties .

Activité Biologique

3-Furan-2-yl-4-methyl-pentanoic acid (CAS No. 842954-66-9) is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a furan ring and a pentanoic acid backbone, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, along with relevant research findings.

- Molecular Formula : C₁₀H₁₄O₃

- Molecular Weight : Approximately 186.22 g/mol

- Structure : The compound features a furan moiety at the second position and a methyl group at the fourth position of the pentanoic acid chain, which influences its chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy has been quantified through MIC values, which range from 2 to 4 µg/mL for various bacterial strains. This range highlights its potential as an effective antibacterial agent in therapeutic applications.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2 | Multidrug-resistant strain |

| Enterococcus faecalis | 4 | Commonly tested strain |

| Streptococcus pneumoniae | 3 | Notable for respiratory infections |

Cytotoxic Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanisms underlying these effects are not fully elucidated but may involve interactions with cellular pathways related to apoptosis.

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the cytotoxicity of various furan derivatives, including this compound, against breast cancer cell lines (MCF-7).

- Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant potential for further development in oncology.

-

Mechanism of Action :

- The compound may interact with specific cellular receptors or pathways involved in cell growth and apoptosis, warranting further investigation into its pharmacological potential.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Antibacterial Mechanism : It is suggested that the compound interacts with bacterial receptors, inhibiting growth and proliferation.

- Cytotoxic Mechanism : Interaction with apoptotic pathways could lead to programmed cell death in cancer cells, making it a candidate for anti-cancer drug development.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Ongoing research aims to develop new drugs based on its structure and biological activity.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Antimicrobial Agents : Its potent antibacterial properties make it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Propriétés

IUPAC Name |

3-(furan-2-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZKIOEYOOAEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.